molecular formula C21H34INO B15196508 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide CAS No. 6856-43-5

1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide

Cat. No.: B15196508
CAS No.: 6856-43-5
M. Wt: 443.4 g/mol
InChI Key: YKZFNZSNUCCJKU-UHFFFAOYSA-M
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Description

1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide is a muscarinic antagonist that crosses the blood-brain barrier. It is primarily used in the treatment of drug-induced extrapyramidal disorders and parkinsonism . This compound is known for its ability to modulate neurotransmitter activity in the central nervous system.

Preparation Methods

The synthesis of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide involves several steps. The synthetic route typically includes the following steps:

    Formation of the piperidinium ring: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclohexyl and phenyl groups: These groups are introduced via alkylation reactions.

    Hydroxylation: The hydroxyl group is introduced through a controlled oxidation reaction.

Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The iodide ion can be substituted with other halides or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide involves its interaction with muscarinic receptors in the central nervous system. By binding to these receptors, the compound inhibits the action of acetylcholine, a neurotransmitter involved in motor control. This inhibition helps to alleviate symptoms of extrapyramidal disorders and parkinsonism .

Comparison with Similar Compounds

1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide can be compared with other muscarinic antagonists such as:

    1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-ethylpyrrolidinium iodide: This compound has a similar structure but with an ethyl group instead of a methyl group.

    Procyclidine: Another muscarinic antagonist used in the treatment of Parkinson’s disease. It has a different chemical structure but similar therapeutic effects.

The uniqueness of this compound lies in its specific structure, which allows it to effectively cross the blood-brain barrier and exert its effects on the central nervous system .

Properties

CAS No.

6856-43-5

Molecular Formula

C21H34INO

Molecular Weight

443.4 g/mol

IUPAC Name

1-cyclohexyl-3-(1-methylpiperidin-1-ium-1-yl)-1-phenylpropan-1-ol;iodide

InChI

InChI=1S/C21H34NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20,23H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1

InChI Key

YKZFNZSNUCCJKU-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[I-]

Origin of Product

United States

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